Monobutyl maleate is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.2 g/mol. It is classified as a maleic acid ester and is also known by various synonyms, including hydrogen butyl maleate and butyl hydrogen maleate. The compound appears as a colorless to pale yellow liquid and is characterized by its functional groups, which include a butyl group attached to the maleate structure. Monobutyl maleate is primarily used in chemical synthesis and as an intermediate in the production of other compounds.
The general reaction can be represented as follows:
In industrial applications, the removal of water from the reaction mixture can drive the equilibrium toward the formation of more monobutyl maleate . Additionally, monobutyl maleate can further react with another molecule of butanol to form dibutyl maleate, a more complex ester.
Monobutyl maleate is synthesized through a two-step esterification process starting from maleic anhydride and butanol. The synthesis can be summarized as follows:
The reaction conditions such as temperature, pressure, and catalyst choice significantly influence the yield and rate of synthesis .
Monobutyl maleate finds utility in several applications:
Monobutyl maleate shares structural characteristics with several other compounds within the category of maleic acid esters. Here are some similar compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
---|---|---|---|
Dibutyl Maleate | C₁₂H₂₀O₄ | 228 | Diester formed from two butanol molecules |
Ethyl Hydrogen Maleate | C₆H₈O₄ | 144.13 | Ethyl ester variant |
Methyl Hydrogen Maleate | C₅H₆O₄ | 130.1 | Methyl ester variant |
Diisobutyl Maleate | C₁₂H₂₀O₄ | 228.3 | Diester formed from two isobutanol molecules |
Tert-Butyl Maleate | C₈H₁₂O₄ | 172.2 | Tertiary butanol variant |
Monobutyl maleate's uniqueness lies in its specific structure that allows it to serve as a versatile intermediate in various chemical syntheses while providing distinct physical properties that make it suitable for applications in plastics and coatings. Its reactivity profile also differentiates it from other esters within its class, allowing for targeted applications in biodegradable polymer blends .
Corrosive;Irritant